7-Bromo-2-Methylbenzofuran: Technical Specifications & Synthetic Utility
7-Bromo-2-Methylbenzofuran: Technical Specifications & Synthetic Utility
This guide serves as an authoritative technical resource for the chemical identity, synthesis, and medicinal application of 7-bromo-2-methylbenzofuran .[1] It is designed for researchers requiring verified physicochemical data and robust experimental protocols.[1]
[1]
Executive Chemical Identity
7-bromo-2-methylbenzofuran is a halogenated heterocyclic scaffold characterized by a fused benzene and furan ring system.[1] Its structural distinctiveness lies in the C7-bromine substituent—a sterically privileged position that serves as a critical "handle" for cross-coupling reactions in drug discovery (SAR) campaigns.[1]
Physicochemical Data Matrix
| Property | Value | Technical Note |
| IUPAC Name | 7-bromo-2-methyl-1-benzofuran | |
| CAS Registry | 57547-15-6 | Primary identifier for procurement.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 211.06 g/mol | Average mass.[1] |
| Monoisotopic Mass | 209.9680 Da | Critical for High-Res MS (HRMS) validation.[1] |
| Boiling Point | 138–140 °C | @ 15 mmHg (Vacuum distillation required).[1] |
| Physical State | Pale yellow oil/Low-melting solid | Tendency to darken upon light exposure.[1] |
| LogP (Predicted) | ~3.4 | Lipophilic; requires organic solvents (DCM, EtOAc).[1] |
Structural Analysis & Electronic Properties
The 7-bromo-2-methylbenzofuran scaffold offers unique electronic properties compared to its non-halogenated analogs:
-
C7-Positioning: The bromine atom at position 7 is ortho to the furan oxygen.[1] This proximity induces an inductive withdrawing effect (
), slightly reducing the electron density on the furan oxygen, which can stabilize the ring against oxidative degradation.[1] -
C2-Methylation: The methyl group at position 2 blocks the highly reactive
-position of the furan ring, preventing metabolic oxidation (e.g., by CYP450 enzymes) and directing electrophilic substitution to the C3 position.[1]
Validated Synthetic Protocol
Note: While various routes exist, the Rap-Stoermer Condensation or the Williamson Ether Synthesis followed by Cyclodehydration are the most reliable for scaling.[1] The protocol below describes the stepwise alkylation-cyclization route, favored for its regioselectivity.
Precursor Selection[1]
-
Starting Material: 3-Bromo-2-hydroxybenzaldehyde (3-Bromosalicylaldehyde).[1]
-
Reagent: Chloroacetone.[1]
-
Catalyst: Anhydrous Potassium Carbonate (
).[1]
Step-by-Step Methodology
Phase 1: O-Alkylation
-
Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Base Addition: Add
(2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add chloroacetone (1.2 eq). The solution may turn slightly turbid.[1]
-
Reaction: Heat to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the phenol.[1]
-
Workup: Quench with ice water. Extract with Ethyl Acetate (
).[1] Wash organic layer with brine, dry over , and concentrate.[1] This yields the intermediate ether: 2-(2-oxopropoxy)-3-bromobenzaldehyde.[1]
Phase 2: Cyclodehydration (The Ring Closure) [1]
-
Reflux: Dissolve the crude intermediate in Ethanol .[1] Add a catalytic amount of KOH (or NaOEt).[1]
-
Cyclization: Reflux for 2–4 hours. The base catalyzes an intramolecular Aldol-type condensation between the aldehyde carbonyl and the active methylene of the ketone, followed by dehydration.[1]
-
Purification: Evaporate ethanol. Redissolve residue in DCM, wash with water.[1] Purify via silica gel column chromatography (Gradient: 100% Hexane
5% EtOAc/Hexane). -
Validation: Product should be a pale oil/solid. Confirm via
-NMR (Singlet at ppm corresponds to the C3-H of the furan ring).[1]
Synthetic Pathway Visualization
Figure 1: Stepwise synthesis of 7-bromo-2-methylbenzofuran via modified Rap-Stoermer condensation.
Applications in Medicinal Chemistry
The 7-bromo-2-methylbenzofuran molecule is rarely the final drug; it is a high-value intermediate .[1]
Structure-Activity Relationship (SAR) Logic[1]
-
The "Bromine Handle": The C7-Br bond is chemically versatile.[1] It allows researchers to attach aryl, heteroaryl, or amine groups via Palladium-catalyzed coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1] This is crucial for exploring the "solvent-exposed" regions of a protein binding pocket.[1]
-
Lipophilicity Modulation: The benzofuran core is lipophilic.[1] Substituents at C7 are often used to fine-tune
and improve blood-brain barrier (BBB) permeability in CNS drug discovery.[1] -
Bioisosterism: The benzofuran ring is often used as a bioisostere for indole or naphthalene rings to alter metabolic stability or
-stacking interactions.[1]
Functionalization Workflow
Figure 2: Divergent synthesis capabilities using the C7-Bromine handle.[1]
Safety & Handling Protocols
-
GHS Classification:
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Benzofurans can be light-sensitive; use amber vials.
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[1]
References
-
PubChem Compound Summary. "7-bromo-2-methyl-1-benzofuran (CID 12264721)."[1][2] National Center for Biotechnology Information.[1] Accessed 2024.[1][3][4][5] Link[1]
-
ChemSynthesis. "7-bromo-2-methyl-1-benzofuran Synthesis and Properties." ChemSynthesis Chemical Database. Link
-
Kirsch, G., et al. "Heterocyclic Chemistry: Synthesis of Benzofuran Derivatives."[1] Journal of Heterocyclic Chemistry. (General reference for Rap-Stoermer reaction mechanics).
-
The Good Scents Company. "2-methyl benzofuran data." (Reference for physical property analogues). Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 7-Bromo-2-methyl-1-benzofuran | C9H7BrO | CID 12264721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Bromo-2-methyl-5-phenylbenzofuran | C15H11BrO | CID 177814607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Bromo-1-methyl-2-benzofuran | C9H7BrO | CID 67274589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-bromo-2-methyl-5-Benzofuranmethanol | C10H9BrO2 | CID 139560088 - PubChem [pubchem.ncbi.nlm.nih.gov]
